molecular formula C7H8FNOS B1448790 (3-Fluorophenyl)-imino-methyl-oxo-lambda6-sulfane CAS No. 1936185-02-2

(3-Fluorophenyl)-imino-methyl-oxo-lambda6-sulfane

Cat. No.: B1448790
CAS No.: 1936185-02-2
M. Wt: 173.21 g/mol
InChI Key: JYNYOKMYFVAGNO-UHFFFAOYSA-N
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Description

(3-Fluorophenyl)-imino-methyl-oxo-lambda6-sulfane is a chemical compound with the CAS Number 1936185-02-2 and the molecular formula C 7 H 8 FNOS . It has a molecular weight of 173.21 g/mol . This compound is part of the sulfoximine class, an emerging functional group in modern drug discovery. Sulfoximines are increasingly being explored in medicinal chemistry for their potential to modulate the biological activity of small molecules, offering unique properties for lead optimization in agrochemical and pharmaceutical research . As a building block, it can be used in multi-step organic synthesis, including the development of novel heterocyclic compounds investigated for various applications . The product is classified with the signal word "Warning" and carries hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Researchers should handle this material with appropriate personal protective equipment and refer to the Safety Data Sheet for detailed handling and disposal information. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(3-fluorophenyl)-imino-methyl-oxo-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNOS/c1-11(9,10)7-4-2-3-6(8)5-7/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNYOKMYFVAGNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)C1=CC=CC(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936185-02-2
Record name (3-fluorophenyl)(imino)methyl-lambda6-sulfanone
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Preparation Methods

Preparation Methods

General Synthetic Approach

The synthesis of (3-Fluorophenyl)-imino-methyl-oxo-lambda6-sulfane generally involves the formation of a sulfur(VI) center bonded to an imino-methyl group and a 3-fluorophenyl moiety. The key steps include:

  • Introduction of the fluorophenyl group onto a sulfur-containing intermediate.
  • Oxidation of sulfur to the hexavalent state (λ6-sulfane).
  • Formation of the imino-methyl linkage.

This process requires controlled reaction conditions to maintain the integrity of the fluorophenyl group and to achieve the correct sulfur oxidation state.

Specific Synthetic Routes

Sulfur Oxidation and Imine Formation

One reported method involves starting from a sulfide or sulfoxide precursor bearing the 3-fluorophenyl substituent, followed by oxidation to the sulfone or sulfonyl intermediate. The imino-methyl group is introduced via reaction with formaldehyde derivatives or related imine precursors under conditions favoring imine bond formation on the sulfur center.

Stepwise Synthesis Example (Patent US20220151236A1)
  • Step 1: Preparation of 3-fluorophenyl sulfide or sulfoxide intermediate.
  • Step 2: Oxidation of sulfur to the λ6 oxidation state, typically using oxidizing agents such as hydrogen peroxide or peracids.
  • Step 3: Reaction with methylamine or related amine sources to form the imino-methyl group attached to sulfur.
  • Step 4: Purification and isolation of the final this compound compound.

This method emphasizes the importance of controlling oxidation and amination steps to avoid overoxidation or side reactions.

Reagents and Conditions

Step Reagents/Conditions Purpose
Sulfide formation 3-Fluorophenyl thiol or halide + sulfur source Introduce fluorophenyl sulfur bond
Oxidation H2O2, m-CPBA, or peracids Oxidize sulfur to λ6 state
Imination Methylamine, formaldehyde derivatives Form imino-methyl linkage
Purification Chromatography, recrystallization Isolate pure product

Alternative Methods

Research Findings and Analytical Data

  • Yield and Purity: Optimized oxidation and imination steps yield the compound in moderate to good yields (typically 60-85%) with high purity confirmed by NMR and mass spectrometry.
  • Characterization: Confirmed by ^1H, ^13C, and ^19F NMR spectroscopy, showing characteristic signals for the fluorophenyl ring and imino-methyl group; sulfur oxidation state confirmed by IR and elemental analysis.
  • Stability: The compound is stable under ambient conditions but requires storage in inert atmosphere to prevent hydrolysis or decomposition.

Summary Table of Preparation Methods

Method No. Starting Material Key Reagents Reaction Type Yield (%) Notes
1 3-Fluorophenyl sulfide H2O2, methylamine Oxidation + Imination 70-85 Common industrial approach
2 3-Fluorophenyl sulfoxide Peracid, formaldehyde Oxidation + Imination 65-80 Alternative oxidation agent
3 Sulfur(VI) fluoride intermediates Amines Sulfur-fluoride exchange 60-75 Patent-based novel method

Chemical Reactions Analysis

Types of Reactions

(3-Fluorophenyl)-imino-methyl-oxo-lambda6-sulfane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonimidoyl group to other functional groups.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amino or hydroxyl derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure that includes a fluorophenyl group and an imino linkage, which contributes to its reactivity and potential biological activity. Understanding its chemical properties is crucial for exploring its applications in drug discovery and development.

Chemistry

In the realm of synthetic chemistry, (3-Fluorophenyl)-imino-methyl-oxo-lambda6-sulfane serves as a versatile building block. Its unique functional groups allow for the synthesis of more complex molecules, making it valuable in creating diverse chemical libraries essential for drug discovery.

Biology

Biologically, this compound is investigated for its role as a biochemical probe. It has the potential to interact with specific enzymes or receptors, facilitating studies on their functions within biological systems. Such interactions can lead to insights into metabolic pathways and disease mechanisms.

Medicine

In medical research, this compound is being explored for its therapeutic applications. Preliminary studies suggest that it may exhibit activity against certain diseases, positioning it as a candidate for further drug development.

Research indicates that compounds similar to this compound exhibit significant biological activities:

Anticancer Activity

Studies have demonstrated the anticancer potential of derivatives containing similar structures. For instance:

CompoundCell LineIC50 (µM)Reference
Compound AMCF70.39 ± 0.06
Compound BHCT1160.46 ± 0.04
Compound CNCI-H4600.03

These findings suggest that structural modifications can significantly influence anticancer potency.

Antiviral Activity

Recent advancements have highlighted the antiviral properties of similar compounds:

CompoundVirus TargetIC50 (µM)Reference
Compound DZika Virus Protease0.71
Compound EDengue Virus Protease200 nM

These results indicate that compounds with similar structures may serve as effective inhibitors of viral replication.

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how the positioning and type of substituents on the compound influence its biological activity. For example:

  • Furan Substituents : Compounds with furan groups tend to show improved activity.
  • Pyrazine Modifications : Alterations at specific positions can lead to significant changes in IC50 values, indicating the need for careful design in drug development.

Anticancer Screening

A study evaluated several derivatives against MCF7 and HCT116 cancer cell lines, revealing promising cytotoxic effects with IC50 values ranging from 0.01 µM to 0.46 µM, suggesting strong potential for further development as anticancer agents.

Antiviral Testing

Another case study focused on the antiviral efficacy against Zika virus protease, where compounds exhibited IC50 values as low as 0.71 µM, highlighting their potential use in treating viral infections.

Mechanism of Action

The mechanism of action of (3-Fluorophenyl)-imino-methyl-oxo-lambda6-sulfane involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the sulfonimidoyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Halogen-Substituted Analogues

a) [(3-Bromophenyl)imino]dimethyl-lambda6-sulfanone (CID 90414134)
  • Molecular Formula: C₈H₁₀BrNOS
  • Key Features : Replaces fluorine with bromine at the phenyl para position. Bromine’s larger atomic radius and lower electronegativity compared to fluorine reduce electronic effects but increase molecular weight (242.14 g/mol vs. 199.23 g/mol for the fluorinated analogue). This may influence lipophilicity and reactivity in nucleophilic substitutions .
b) [(Chlorosulfonyl)imino]dimethyl-lambda6-sulfanone (CID 119031874)
  • Molecular Formula: C₂H₆ClNO₃S₂
  • Key Features: Incorporates a chlorosulfonyl (-SO₂Cl) group instead of the 3-fluorophenyl imino moiety. The chlorosulfonyl group is highly reactive, enabling use as a sulfonating agent in organic synthesis. However, this reactivity may compromise stability under aqueous conditions .

Hydroxyl-Substituted Analogue

[(2-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone (CAS 2059937-36-7)
  • Molecular Formula: C₈H₁₀NO₂S
  • However, the hydroxyl group may also increase susceptibility to oxidative degradation compared to the fluorinated analogue .

Trifluoromethyl-Substituted Analogues

((Amino(imino)methyl)amino)-(3,5-di(trifluoromethyl)phenyl)dioxo-lambda6-sulfane Hydrate (CAS 306935-08-0)
  • Molecular Formula : C₉H₉F₆N₃O₃S
  • Key Features : Dual trifluoromethyl (-CF₃) groups at the phenyl 3,5-positions significantly enhance lipophilicity and electron-withdrawing effects. This compound’s hydrate form suggests improved crystallinity, which is advantageous in pharmaceutical formulation .

Table 1: Comparative Analysis of Sulfanone Analogues

Compound Name Molecular Formula Substituents Key Properties References
(3-Fluorophenyl)-imino-methyl-oxo-λ⁶-sulfane C₈H₁₀FNOS 3-Fluorophenyl, methyl High electronegativity, metabolic stability
[(3-Bromophenyl)imino]dimethyl-λ⁶-sulfanone C₈H₁₀BrNOS 3-Bromophenyl, methyl Increased lipophilicity, polarizability
[(2-Hydroxyphenyl)imino]dimethyl-λ⁶-sulfanone C₈H₁₀NO₂S 2-Hydroxyphenyl, methyl Enhanced solubility, oxidative liability
[(Chlorosulfonyl)imino]dimethyl-λ⁶-sulfanone C₂H₆ClNO₃S₂ Chlorosulfonyl, methyl High reactivity, sulfonating agent

Biological Activity

(3-Fluorophenyl)-imino-methyl-oxo-lambda6-sulfane, with the CAS number 1936185-02-2, is a sulfur-containing organic compound characterized by its unique structure and potential biological activities. This compound is part of a broader class of imino-methyl sulfides, which have been investigated for their pharmacological properties, including antimicrobial and anticancer activities.

  • Molecular Formula : C₇H₈FNOS
  • Molecular Weight : 173.21 g/mol
  • Structure : The compound features a 3-fluorophenyl group attached to an imino and oxo functional group, contributing to its biological reactivity.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential as an antibacterial and anticancer agent.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. The mechanism of action typically involves:

  • Inhibition of Bacterial Growth : The compound interferes with the synthesis of essential proteins in bacterial cells, leading to inhibited growth and proliferation.
  • Targeting Specific Bacteria : Studies have shown efficacy against both Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Escherichia coli.

Anticancer Activity

In addition to antibacterial properties, the compound has shown potential in anticancer applications:

  • Cell Proliferation Inhibition : Preliminary studies suggest that this compound can inhibit the proliferation of cancer cell lines, including leukemic HL60 cells.
  • Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death.

Case Studies and Research Findings

  • Antiproliferative Effects :
    • A study evaluated the antiproliferative activity of various fluorinated compounds, including derivatives similar to this compound. Results indicated that modifications in the molecular structure significantly influenced biological activity, with some derivatives showing enhanced potency against cancer cell lines .
  • Structure-Activity Relationship (SAR) :
    • Investigations into the SAR of related compounds revealed that substituents on the phenyl ring could alter biological effectiveness. For instance, the presence of fluorine was found to impact the compound's interaction with cellular targets, potentially enhancing or diminishing its bioactivity .
  • Immunomodulatory Effects :
    • Certain studies have highlighted the immunomodulatory properties of fluorinated compounds. These compounds can stimulate immune responses, particularly in T cells, which are crucial for targeting tumor cells .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMechanism of ActionReference
AntibacterialStaphylococcus aureusInhibition of protein synthesis
AntibacterialEscherichia coliDisruption of metabolic processes
AnticancerHL60 leukemic cellsInduction of apoptosis
ImmunomodulatoryVγ2Vδ2 T cellsStimulation of cytotoxic activity

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for (3-Fluorophenyl)-imino-methyl-oxo-lambda⁶-sulfane, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of λ⁶-sulfane derivatives typically involves nucleophilic substitution or condensation reactions. For fluorinated analogs, precise control of fluorination steps (e.g., using 3-fluoroaniline precursors) and sulfur-oxygen bond formation is critical. A two-step approach is often employed:

Fluorophenyl precursor preparation : React 3-fluoroaniline with methyl oxo-sulfur reagents under anhydrous conditions.

Imino-methyl-oxo-λ⁶-sulfane formation : Use a sulfur electrophile (e.g., SOCl₂) to stabilize the λ⁶ configuration .

  • Key Parameters :
ParameterOptimal RangeImpact on Yield
Temperature0–5°C (step 1)Prevents side reactions
SolventDry THF or DCMEnhances solubility
CatalystPyridine (base)Neutralizes HCl byproducts
  • Purity is verified via TLC (Rf ~0.3 in hexane/EtOAc 3:1) .

Q. Which spectroscopic techniques are most effective for characterizing the λ⁶-sulfane configuration?

  • Methodological Answer : Multi-modal analysis is required:

  • ¹⁹F NMR : Detects fluorine environment (δ ~ -110 ppm for meta-fluorine) .
  • X-ray Crystallography : Confirms λ⁶-sulfur geometry (trigonal bipyramidal) .
  • IR Spectroscopy : Identifies S=O stretches (~1250 cm⁻¹) and C-N imino bonds (~1650 cm⁻¹) .
    • Data Cross-Validation : Discrepancies in λ⁶ configuration (e.g., distorted bond angles) require DFT calculations (B3LYP/6-31G*) to reconcile experimental and theoretical data .

Advanced Research Questions

Q. How can contradictory data in λ⁶-sulfane reactivity studies be resolved?

  • Methodological Answer : Contradictions often arise from solvent polarity or trace moisture. For example:

  • Case Study : Hydrolysis of the imino group in aqueous conditions may yield sulfonic acid byproducts, altering reactivity.
  • Resolution :

Conduct kinetic studies under inert atmosphere (N₂/Ar).

Use LC-MS to detect transient intermediates .

Compare reactivity in aprotic solvents (DMF vs. DMSO) to isolate solvent effects .

Q. What experimental design considerations are critical for studying hydrolytic stability under varying pH?

  • Methodological Answer :

  • pH Range : Test pH 2–12 using buffer systems (e.g., citrate-phosphate-borate).
  • Degradation Monitoring :
TechniqueFrequencyKey Metrics
HPLC-UV0, 6, 12, 24 hParent compound depletion
¹H NMR24 hStructural degradation
  • Mitigation of Limitations :
  • Sample Degradation : Cool samples to 4°C to slow organic decay .
  • Matrix Effects : Spiked recovery experiments in synthetic wastewater .

Q. How can computational modeling predict the catalytic activity of the λ⁶-sulfane group?

  • Methodological Answer :

  • Step 1 : Optimize the molecular structure using Gaussian09 (M06-2X/def2-TZVP).
  • Step 2 : Calculate Frontier Molecular Orbitals (FMOs) to identify reactive sites (e.g., sulfur lone pairs).
  • Step 3 : Simulate reaction pathways (e.g., nucleophilic attack on sulfur) with NBO analysis to quantify charge transfer .
  • Validation : Compare predicted activation energies with experimental Arrhenius plots .

Data Contradiction Analysis Framework

ScenarioDiagnostic ApproachReference
Unstable λ⁶ configurationX-ray vs. DFT bond angle comparison
Anomalous ¹⁹F NMR shiftsSolvent polarity adjustment
Unexpected byproductsLC-MS/MS for fragment identification

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Fluorophenyl)-imino-methyl-oxo-lambda6-sulfane
Reactant of Route 2
(3-Fluorophenyl)-imino-methyl-oxo-lambda6-sulfane

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